molecular formula C15H16N2O4 B2903528 Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 2279121-97-8

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

Cat. No. B2903528
CAS RN: 2279121-97-8
M. Wt: 288.303
InChI Key: HWBVPXBTSOTDAL-UHFFFAOYSA-N
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Description

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles and their derivatives can be synthesized using a variety of methods . A series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized by the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles and their derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . They are also described as inhibitors of protein glycation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their chemical structure . Many pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, have been reported to exhibit antiviral activities. Compounds with indole moieties have shown inhibitory activity against influenza A and other viruses . This suggests that Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be explored for potential antiviral drugs, especially in the development of treatments for RNA and DNA viruses.

Anticancer Activity

Indole derivatives are increasingly being recognized for their role in cancer treatment. They have been applied in the treatment of various cancer cells due to their ability to interfere with cell proliferation and induce apoptosis . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be investigated for its efficacy against specific cancer cell lines.

Antimicrobial Efficacy

Research has demonstrated that indole derivatives possess significant antimicrobial properties, including antibacterial and antifungal activities . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be utilized in the development of new antimicrobial agents that are effective against a broad spectrum of microorganisms.

Antidiabetic Potential

Indole-based compounds have shown promise in the management of diabetes by modulating blood glucose levels and improving insulin sensitivity . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate could be explored for its potential antidiabetic effects, contributing to the development of novel therapeutic agents for diabetes management.

Neuroprotective Effects

Indoles have neuroprotective properties and are being studied for their potential in treating neurodegenerative diseases . Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate may offer a new avenue for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on their chemical structure and the specific biological activities they exhibit . For example, 2-(1H-Pyrazol-3-yl)phenol has been classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they continue to attract the attention of many researchers in the field of medicinal chemistry . Future research will likely focus on the synthesis of new pyrazole derivatives and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMAGNIZNAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

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